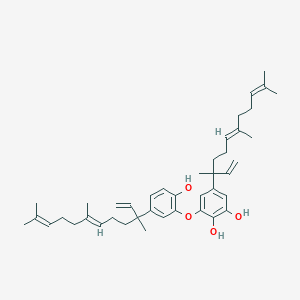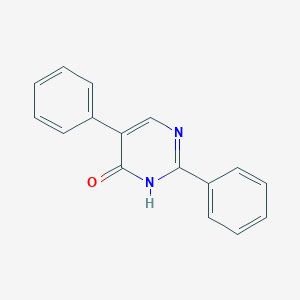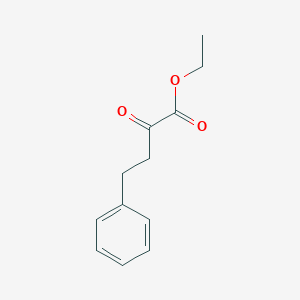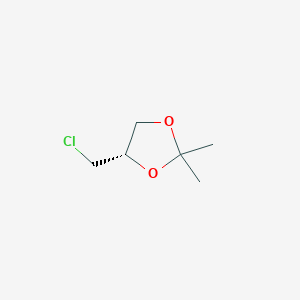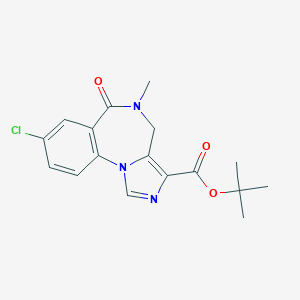
tert-Butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Ce composé est remarquable pour sa structure unique, qui comprend un noyau benzodiazépine, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ZG 63 implique plusieurs étapes, en commençant par la préparation du noyau benzodiazépine. Les étapes clés incluent :
Formation du noyau benzodiazépine : Ceci est généralement réalisé par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction du groupe chloro : La chloration est effectuée en utilisant des réactifs comme le chlorure de thionyle ou le pentachlorure de phosphore.
Estérification : Le groupe acide carboxylique est estérifié en utilisant de l'alcool tert-butylique en présence d'un catalyseur acide fort.
Méthodes de production industrielle
Dans les milieux industriels, la production de ZG 63 est mise à l'échelle en utilisant des réacteurs à écoulement continu afin d'assurer une qualité et un rendement constants. Le processus implique :
Préparation des matières premières : Des matières premières de haute pureté sont préparées et purifiées.
Optimisation de la réaction : Les conditions de réaction telles que la température, la pression et le pH sont optimisées pour un rendement maximal.
Analyse Des Réactions Chimiques
Types de réactions
ZG 63 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être réalisée en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe chloro, conduisant à la formation de divers dérivés.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrogène gazeux avec un catalyseur au palladium.
Substitution : Hydroxyde de sodium ou d'autres bases fortes pour la substitution nucléophile.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de diverses benzodiazépines substituées.
Applications de la recherche scientifique
ZG 63 a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action de ZG 63 implique son interaction avec des cibles moléculaires spécifiques, telles que :
Liaison aux récepteurs : ZG 63 se lie aux récepteurs des benzodiazépines dans le système nerveux central, modulant l'activité des neurotransmetteurs.
Inhibition enzymatique : Le composé inhibe certaines enzymes, affectant les voies métaboliques et les fonctions cellulaires.
Applications De Recherche Scientifique
ZG 63 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ZG 63 involves its interaction with specific molecular targets, such as:
Receptor Binding: ZG 63 binds to benzodiazepine receptors in the central nervous system, modulating neurotransmitter activity.
Enzyme Inhibition: The compound inhibits certain enzymes, affecting metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Composés similaires
Diazepam : Une autre benzodiazépine avec des propriétés de liaison aux récepteurs similaires.
Lorazepam : Partage des similitudes structurelles et des effets pharmacologiques.
Clonazepam : Connu pour ses propriétés anticonvulsivantes.
Unicité de ZG 63
ZG 63 est unique en raison de son groupe fonctionnel ester spécifique et de sa substitution chloro, qui confèrent des propriétés chimiques et biologiques distinctes par rapport aux autres benzodiazépines .
Propriétés
Numéro CAS |
146137-59-9 |
|---|---|
Formule moléculaire |
C17H18ClN3O3 |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
tert-butyl 8-chloro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C17H18ClN3O3/c1-17(2,3)24-16(23)14-13-8-20(4)15(22)11-7-10(18)5-6-12(11)21(13)9-19-14/h5-7,9H,8H2,1-4H3 |
Clé InChI |
NLEQOPYBIKKOPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)Cl)C |
SMILES canonique |
CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)Cl)C |
| 146137-59-9 | |
Synonymes |
tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate ZG 63 ZG-63 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


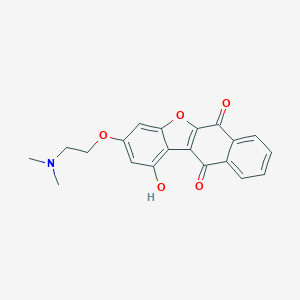


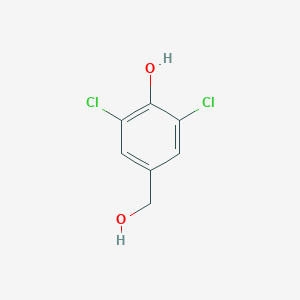

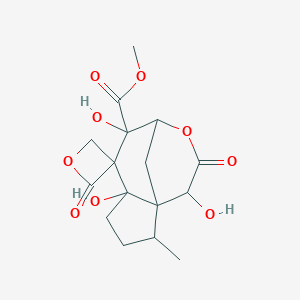
![(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B114660.png)

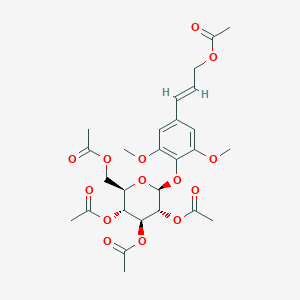
silane](/img/structure/B114667.png)
